molecular formula C14H13ClN2O B13922902 4-Chloro-6-methyl-7-(1-methylethoxy)-3-quinolinecarbonitrile

4-Chloro-6-methyl-7-(1-methylethoxy)-3-quinolinecarbonitrile

Cat. No.: B13922902
M. Wt: 260.72 g/mol
InChI Key: JEKBVFMHZQPBNE-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 4-chloro-6-methyl-7-(1-methylethoxy)- is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline ring substituted with a cyano group at the 3-position, a chlorine atom at the 4-position, a methyl group at the 6-position, and an isopropoxy group at the 7-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 4-chloro-6-methyl-7-(1-methylethoxy)- can be achieved through several synthetic routes. One common method involves the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of an acid catalyst and an oxidizing agent . The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 4-chloro-6-methyl-7-(1-methylethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-Quinolinecarbonitrile, 4-chloro-6-methyl-7-(1-methylethoxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-6-methyl-7-(1-methylethoxy)- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt various signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    3-Quinolinecarbonitrile: A simpler analog without the chlorine, methyl, and isopropoxy substituents.

    4-Chloro-6-methylquinoline: Lacks the cyano and isopropoxy groups.

    7-Isopropoxyquinoline: Lacks the cyano, chlorine, and methyl groups.

Uniqueness

3-Quinolinecarbonitrile, 4-chloro-6-methyl-7-(1-methylethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano group enhances its reactivity, while the chlorine and isopropoxy groups contribute to its selectivity and potency as a kinase inhibitor.

Properties

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

4-chloro-6-methyl-7-propan-2-yloxyquinoline-3-carbonitrile

InChI

InChI=1S/C14H13ClN2O/c1-8(2)18-13-5-12-11(4-9(13)3)14(15)10(6-16)7-17-12/h4-5,7-8H,1-3H3

InChI Key

JEKBVFMHZQPBNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1OC(C)C)C#N)Cl

Origin of Product

United States

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